Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester
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Overview
Description
Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely used in various industrial and agricultural applications. This compound is characterized by the presence of a phosphorothioate group, which imparts specific chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester typically involves the reaction of diethyl phosphorochloridothioate with a suitable thiadiazole derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester linkage. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors equipped with temperature and pressure control systems. The final product is purified using techniques such as distillation or recrystallization to achieve the desired quality and specifications .
Chemical Reactions Analysis
Types of Reactions
Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various organophosphorus compounds.
Biology: Studied for its potential biological activity, including antimicrobial and pesticidal properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester involves the inhibition of specific enzymes or biological pathways. The phosphorothioate group interacts with the active sites of target enzymes, leading to the disruption of their normal function. This interaction can result in the inhibition of key metabolic processes, ultimately causing the death of target organisms such as pests or microbes .
Comparison with Similar Compounds
Similar Compounds
- Phosphorothioic acid, O,O-diethyl S-methyl ester
- Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester
- Phosphorodithioic acid, O,O-diethyl ester
- Phosphorothioic acid, O,O-diethyl S-(3-methyl-2-buten-1-yl) ester
Uniqueness
Phosphorothioic acid, O,O-diethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in various applications .
Properties
CAS No. |
38090-98-1 |
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Molecular Formula |
C9H17N2O3PS3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(diethoxyphosphorylsulfanylmethyl)-5-ethylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H17N2O3PS3/c1-4-13-15(12,14-5-2)17-7-8-10-11-9(18-8)16-6-3/h4-7H2,1-3H3 |
InChI Key |
AVXFURUVRXWQDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)SCC1=NN=C(S1)SCC |
Origin of Product |
United States |
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